molecular formula C17H14N3O3+ B11085114 1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium

1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium

Cat. No.: B11085114
M. Wt: 308.31 g/mol
InChI Key: IVQIIKPRSLUNNF-UHFFFAOYSA-O
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Description

1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM is a complex organic compound with the molecular formula C17H14N3O3. This compound is characterized by its unique structure, which includes a pyridinium ring, a cyano group, and a hydroxyphenyl group.

Preparation Methods

The synthesis of 1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with cyanoacetic acid to form 4-(4-hydroxyphenyl)-2-cyano-3-butenoic acid. This intermediate is then cyclized with ammonium acetate to yield 4-(4-hydroxyphenyl)-2,6-dioxo-3-piperidinecarbonitrile. Finally, the piperidine derivative is reacted with pyridine to form the desired pyridinium compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. Additionally, its interaction with cellular pathways can lead to the modulation of biological processes, making it a valuable tool in biomedical research .

Comparison with Similar Compounds

1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM can be compared with other pyridinium compounds, such as:

The uniqueness of 1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields of research .

Properties

Molecular Formula

C17H14N3O3+

Molecular Weight

308.31 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C17H13N3O3/c18-10-13-14(11-4-6-12(21)7-5-11)15(17(23)19-16(13)22)20-8-2-1-3-9-20/h1-9,13-15H,(H-,19,21,22,23)/p+1

InChI Key

IVQIIKPRSLUNNF-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)C2C(C(C(=O)NC2=O)C#N)C3=CC=C(C=C3)O

Origin of Product

United States

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